2-(4-methyl-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate
CAS No.:
Cat. No.: VC15616569
Molecular Formula: C20H18N2O7
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N2O7 |
|---|---|
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | [2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetate |
| Standard InChI | InChI=1S/C20H18N2O7/c1-10-2-3-11(7-14(10)22(27)28)15(23)9-29-16(24)8-21-19(25)17-12-4-5-13(6-12)18(17)20(21)26/h2-5,7,12-13,17-18H,6,8-9H2,1H3 |
| Standard InChI Key | KOTBAVYTFOXIEH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)COC(=O)CN2C(=O)C3C4CC(C3C2=O)C=C4)[N+](=O)[O-] |
Introduction
Molecular Formula and Weight
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Molecular Formula: CHNO
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Molecular Weight: Approximately 394.38 g/mol
Structural Features
The compound consists of:
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A 4-methyl-3-nitrophenyl group attached to an oxoethyl moiety.
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A dioxoisoindoline ring system, which is fused with a methano bridge to form a rigid bicyclic structure.
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An acetate ester linkage, connecting the oxoethyl group to the isoindoline derivative.
This structure suggests potential stability due to aromaticity and resonance in the nitrophenyl group and the isoindoline ring system.
General Approach
The synthesis of such compounds typically involves:
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Esterification: Reacting a carboxylic acid derivative of the isoindoline system with an appropriate alcohol or oxoethyl halide under acidic or basic conditions.
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Nitration: Introducing the nitro group on the aromatic ring via electrophilic substitution using nitrating agents like concentrated nitric acid or a nitrating mixture.
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Coupling Reaction: Combining the nitrophenyl oxoethyl moiety with the isoindoline derivative through ester or amide bond formation.
Example Protocol
A possible synthetic route may involve:
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Starting with phthalic anhydride, which can be converted to isoindoline derivatives via reaction with amines.
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Functionalizing the aromatic ring with a methyl group (via Friedel-Crafts alkylation) and a nitro group (via nitration).
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Reacting the functionalized phenyl derivative with an oxoethyl halide to form the final ester product.
Spectroscopy
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NMR (Nuclear Magnetic Resonance):
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-NMR: Signals for aromatic protons, aliphatic protons from the oxoethyl chain, and protons on the bicyclic isoindoline ring.
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-NMR: Carbon signals for carbonyl groups (ester and ketone), aromatic carbons, and aliphatic carbons.
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IR (Infrared Spectroscopy):
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Peaks for carbonyl stretches (~1700 cm).
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Nitro group vibrations (~1500–1600 cm).
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Aromatic C-H stretches (~3100 cm).
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Mass Spectrometry (MS):
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Molecular ion peak corresponding to , confirming molecular weight.
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Fragmentation patterns indicating cleavage of ester and nitro groups.
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Crystallography
Single-crystal X-ray diffraction can confirm the three-dimensional arrangement of atoms, including bond angles and torsional strain in the bicyclic system.
Pharmaceutical Relevance
Compounds with similar structures often exhibit biological activity due to their rigid frameworks and functional groups:
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Nitrophenyl derivatives are known for antimicrobial and anti-inflammatory properties.
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Isoindoline derivatives are explored as inhibitors of enzymes like phosphodiesterases or as ligands in receptor-binding studies.
Material Science
The rigid bicyclic structure may make this compound suitable for applications in:
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Organic electronics as part of semiconducting materials.
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Polymer chemistry as a monomer for high-performance materials.
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